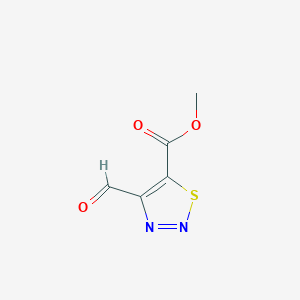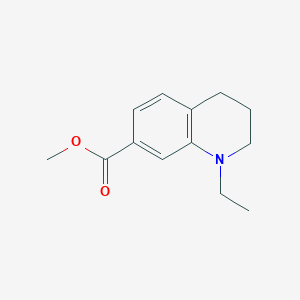
Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions mentioned above for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for bioactive compounds that can modulate biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or receptor binding. The exact molecular targets and pathways are still under investigation, but they likely involve key proteins and enzymes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential .
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
methyl 1-ethyl-3,4-dihydro-2H-quinoline-7-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-3-14-8-4-5-10-6-7-11(9-12(10)14)13(15)16-2/h6-7,9H,3-5,8H2,1-2H3 |
Clé InChI |
WSKCPUAJAJWUDG-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC2=C1C=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13664759.png)

![2,2',7,7'-Tetrabromospiro[fluorene-9,9'-xanthene]](/img/structure/B13664773.png)

![(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13664782.png)
![2-(3-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13664786.png)
![2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid](/img/structure/B13664799.png)
![7-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13664801.png)
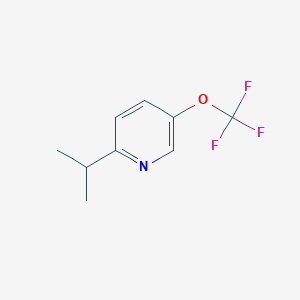
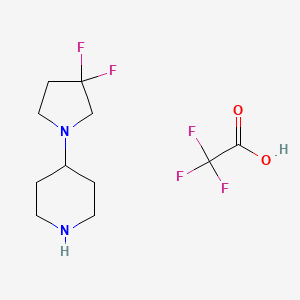

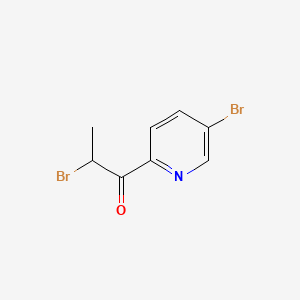
![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13664827.png)
